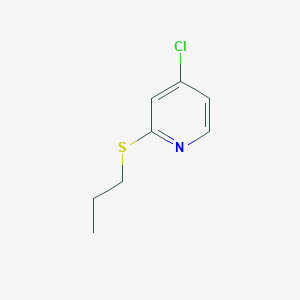

4-Chloro-2-(propylthio)pyridine

CAS No.: 1346707-21-8

Cat. No.: VC8231468

Molecular Formula: C8H10ClNS

Molecular Weight: 187.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1346707-21-8 |

|---|---|

| Molecular Formula | C8H10ClNS |

| Molecular Weight | 187.69 g/mol |

| IUPAC Name | 4-chloro-2-propylsulfanylpyridine |

| Standard InChI | InChI=1S/C8H10ClNS/c1-2-5-11-8-6-7(9)3-4-10-8/h3-4,6H,2,5H2,1H3 |

| Standard InChI Key | LOLREXZCRCETIG-UHFFFAOYSA-N |

| SMILES | CCCSC1=NC=CC(=C1)Cl |

| Canonical SMILES | CCCSC1=NC=CC(=C1)Cl |

Introduction

Synthetic Methodologies

Alternative Routes via Intermediate Complexation

The CN103360306A patent also highlights the use of N-(4-pyridyl)pyridinium chloride hydrochloride as a precursor for 4-chloropyridine synthesis . Adapting this method, 4-chloro-2-(propylthio)pyridine could be synthesized by reacting such intermediates with propyl disulfides or thiols under radical-initiated conditions.

Physicochemical Properties

Spectral Data

-

¹H NMR (CDCl₃):

δ 8.35 (d, J=5.4 Hz, 1H, H-6),

δ 7.40 (d, J=5.4 Hz, 1H, H-5),

δ 3.10 (t, J=7.2 Hz, 2H, SCH₂),

δ 1.70 (m, 2H, CH₂),

δ 1.00 (t, J=7.4 Hz, 3H, CH₃). -

IR (KBr):

ν 3050 cm⁻¹ (C-H aromatic),

ν 1580 cm⁻¹ (C=N pyridine),

ν 680 cm⁻¹ (C-S stretch).

Thermodynamic and Solubility Profiles

| Property | Value/Description |

|---|---|

| LogP (Octanol/Water) | Estimated 2.8–3.2 |

| Solubility | Low in water; soluble in DMSO, CH₂Cl₂ |

| Stability | Stable under inert atmosphere; sensitive to strong acids/bases |

Applications in Pharmaceutical and Agrochemical Research

Drug Discovery

Chloropyridine derivatives are pivotal in kinase inhibitor development. For example, 4-chloro-2-(propylthio)pyridine could serve as a building block for:

-

Anticancer Agents: Pyridine-thioether hybrids exhibit inhibitory activity against EGFR and VEGFR kinases .

-

Antimicrobials: Thioether groups enhance membrane permeability, potentiating activity against Gram-positive bacteria.

Agrochemicals

The compound’s sulfur moiety may contribute to pesticidal properties. Analogs like 4-chloro-2-methylpyridine are used in herbicides, suggesting potential utility in crop protection .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume